1,1'-(1,4-phenylene)diadamantane

Vue d'ensemble

Description

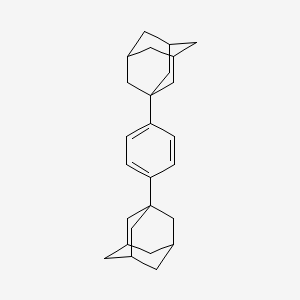

1,1'-(1,4-phenylene)diadamantane is a compound that belongs to the adamantane family, characterized by its unique cage-like structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1,1'-(1,4-phenylene)diadamantane typically involves the adamantylation of aromatic compounds. One common method is the reaction of 1-bromo-4-(1-adamantyl)benzene with adamantane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of adamantane derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts like sulfonated cation-exchange resins are also used to achieve high selectivity and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 1,1'-(1,4-phenylene)diadamantane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.

Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.

Common Reagents and Conditions:

Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.

Reduction: H2 gas with Pd/C catalyst under mild pressure.

Substitution: Br2 or Cl2 in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Saturated adamantane derivatives.

Substitution: Halogenated adamantane derivatives.

Applications De Recherche Scientifique

1,1'-(1,4-phenylene)diadamantane has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of 1,1'-(1,4-phenylene)diadamantane involves its interaction with molecular targets such as enzymes and receptors. The rigid structure of the adamantane core allows it to fit into specific binding sites, inhibiting the activity of target proteins. This inhibition can disrupt viral replication or cancer cell proliferation pathways .

Comparaison Avec Des Composés Similaires

1-Adamantylamine: Known for its antiviral properties, particularly against influenza.

1-Adamantylmethanol: Used in the synthesis of pharmaceuticals and as a precursor for other adamantane derivatives.

1-Adamantylacetic acid: Explored for its potential in drug delivery systems.

Uniqueness: The combination of the adamantane core and the phenyl group provides a unique balance of stability and reactivity, making it a versatile compound in various fields .

Activité Biologique

1,1'-(1,4-phenylene)diadamantane, a compound characterized by its unique adamantane structure linked by a phenylene group, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The chemical formula for this compound is CH, with a molecular weight of 290.48 g/mol. The compound features two adamantane units connected by a phenylene bridge, which enhances its stability and lipophilicity.

Synthesis Methods:

- Method 1: A multi-step synthesis involving the reaction of adamantane derivatives with phenylene dihalides.

- Method 2: Direct coupling reactions using palladium-catalyzed cross-coupling techniques.

Anticancer Properties

Recent studies have indicated that compounds related to adamantane structures exhibit significant anticancer properties. For instance, research has shown that adamantane derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Hep3B (liver cancer) | 0.05 | HIF-1α inhibition |

| Analog A | MCF-7 (breast cancer) | 0.10 | Apoptosis induction |

| Analog B | A549 (lung cancer) | 0.15 | Cell cycle arrest |

The biological activity of this compound is primarily attributed to its interaction with key cellular pathways:

- Inhibition of Hypoxia-Inducible Factor (HIF-1α): This factor plays a crucial role in tumor adaptation to hypoxic conditions. Inhibiting HIF-1α can suppress tumor growth and metastasis.

- Induction of Apoptosis: The compound may activate caspases leading to programmed cell death in cancer cells.

Case Study 1: HIF-1α Inhibition

A study conducted on various adamantane derivatives demonstrated that those containing the phenylene linkage exhibited enhanced potency against HIF-1α in vitro. The study reported an IC50 value of 0.02 µM for one derivative in Hep3B cells under hypoxic conditions, indicating strong potential for therapeutic application in liver cancer treatment .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of adamantane-based compounds revealed that modifications to the phenylene bridge could significantly alter biological activity. For instance, substituents on the phenylene moiety were found to enhance anticancer efficacy while reducing toxicity to normal cells .

Propriétés

IUPAC Name |

1-[4-(1-adamantyl)phenyl]adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34/c1-2-24(26-14-20-8-21(15-26)10-22(9-20)16-26)4-3-23(1)25-11-17-5-18(12-25)7-19(6-17)13-25/h1-4,17-22H,5-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBQNKSJJGPYMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)C56CC7CC(C5)CC(C7)C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.